molecular formula C13H12Cl2N2O3S B2391951 N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-99-0

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2391951
CAS No.: 868215-99-0
M. Wt: 347.21
InChI Key: QBSBNAOFSQWQKI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C13H12Cl2N2O3S and its molecular weight is 347.21. The purity is usually 95%.
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Biological Activity

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H12Cl2N2O3S
Molecular Weight: 325.20 g/mol
CAS Number: Not specifically listed but related compounds can be referenced for structural comparisons.

The compound features a dichlorophenyl group and a thiomorpholine ring, which contribute to its unique biological properties.

1. Receptor Binding Affinity

Research indicates that derivatives of this compound exhibit significant receptor binding affinities. For instance, a related compound demonstrated high affinity for the sigma-1 receptor (Ki = 42 nM), showing 36 times more selectivity for σ1 than σ2 receptors. This suggests potential applications in pain management and neurological disorders due to the role of sigma receptors in modulating pain pathways and neuroprotection .

2. Antinociceptive Effects

In vivo studies using formalin tests have shown that compounds similar to this compound produce significant reductions in nociception when administered both locally and intrathecally. This supports its potential as an analgesic agent .

3. Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the compound possesses an excellent intrinsic quality with favorable ligand efficiency indexes. However, detailed toxicological studies are necessary to fully understand its safety profile .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with sigma receptors. The analysis revealed crucial interactions such as salt bridges and hydrophobic contacts with key amino acid residues (e.g., Tyr120, His154) in the receptor binding pocket. These interactions are critical for understanding how modifications to the compound's structure could enhance its efficacy .

Comparative Analysis with Related Compounds

Compound NameSigma-1 Affinity (Ki)Selectivity Ratio (σ1/σ2)Antinociceptive Effect
Compound A (related)42 nM36Significant
N-(3,4-Dichlorophenyl)acetamideTBDTBDTBD

Case Studies

  • Pain Management Applications : A study highlighted the effectiveness of sigma receptor ligands in treating inflammatory pain conditions. The administration of related compounds showed a marked decrease in pain responses in animal models .
  • Neuroprotective Effects : Research has also suggested that compounds targeting sigma receptors may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-7-13(20)17(12(19)6-21-7)5-11(18)16-8-2-3-9(14)10(15)4-8/h2-4,7H,5-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSBNAOFSQWQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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